![molecular formula C17H11F2NO2 B12540754 Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl- CAS No. 143222-20-2](/img/structure/B12540754.png)
Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- ist eine komplexe organische Verbindung, die sich durch ihre Spirostruktur auszeichnet, die einen Fluoren-Rest beinhaltet, der mit einem Pyrrolidin-Ring verbunden ist. Diese Verbindung ist bemerkenswert für ihre einzigartige dreidimensionale Architektur, die ihr besondere chemische und physikalische Eigenschaften verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Suzuki-Kreuzkupplung, die zur Einführung des Fluoren-Rests verwendet wird. Diese Reaktion wird unter Bedingungen durchgeführt, die einen Palladiumkatalysator, eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Toluol oder Dimethylformamid beinhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und automatisierte Reaktionsanlagen werden eingesetzt, um den Produktionsprozess zu optimieren. Diese Methoden ermöglichen eine präzise Steuerung der Reaktionsparameter und führen zu einer gleichbleibenden Produktqualität.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsreaktionen beinhalten oft Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zum Austausch von Fluoratomen durch andere funktionelle Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften .
Biologie und Medizin
In der biologischen und medizinischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Seine Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung .
Industrie
In der Industrie wird Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- bei der Herstellung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten eingesetzt. Seine Stabilität und elektronischen Eigenschaften tragen zur Leistung dieser Geräte bei .
Wirkmechanismus
Der Wirkmechanismus von Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein von Fluoratomen verstärkt seine Bindungsaffinität und Selektivität, was zu potenten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of Spiro[9H-fluorene-9,3’-pyrrolidine]-2’,5’-dione, 2,7-difluoro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Spiro[Fluoren-9,9'-Xanthen]: Bekannt für seinen Einsatz in organischen Elektronik- und Optoelektronik-Bauelementen.
Spiro[Indolin-3,2'-Chinazolin]-2,4'-dion: Untersucht wegen seiner pharmakologischen Eigenschaften und seines Potenzials für therapeutische Anwendungen.
Einzigartigkeit
Spiro[9H-Fluoren-9,3'-Pyrrolidin]-2',5'-dion, 2,7-Difluor-4-methyl- zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders wertvoll für Anwendungen, die präzise molekulare Wechselwirkungen und Stabilität erfordern.
Eigenschaften
CAS-Nummer |
143222-20-2 |
|---|---|
Molekularformel |
C17H11F2NO2 |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
2,7-difluoro-4-methylspiro[fluorene-9,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C17H11F2NO2/c1-8-4-10(19)6-13-15(8)11-3-2-9(18)5-12(11)17(13)7-14(21)20-16(17)22/h2-6H,7H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
YCWBMJWNEPSBIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(C24CC(=O)NC4=O)C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


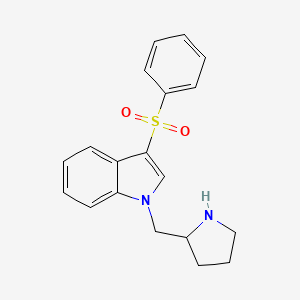
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)

![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
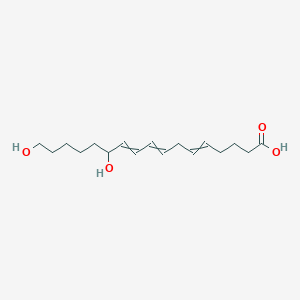
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
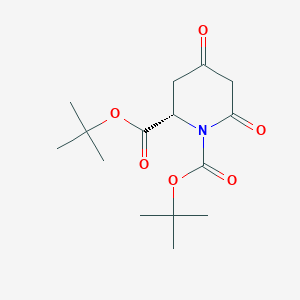
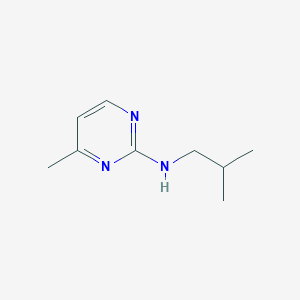
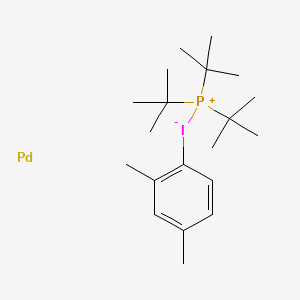
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

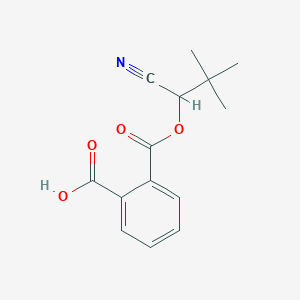
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
